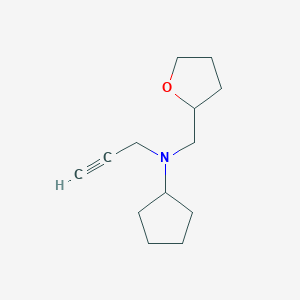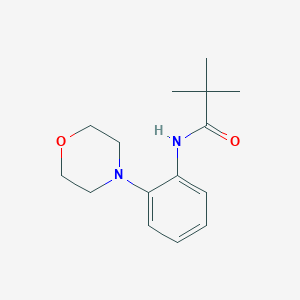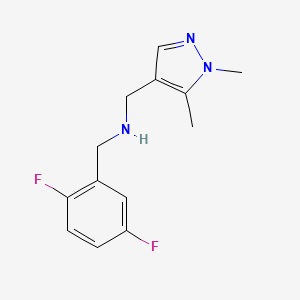
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Neuroprotective Applications
Modulation of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity : N-acylethanolamines (NAEs), including N-palmitoylethanolamine (PEA), exhibit anti-inflammatory, analgesic, and neuroprotective activities. The modulation of specific amidases for NAEs, particularly NAAA, which selectively hydrolyzes PEA, has been studied for its role in maintaining cellular homeostasis through rapid on-demand synthesis and degradation of NAEs. Compounds modulating NAAA activity, such as 2-Pentadecyl-2-oxazoline (PEA-OXA), show potential in enhancing the availability of NAEs like PEA, thereby augmenting their anti-inflammatory and neuroprotective effects (Impellizzeri et al., 2016) (Petrosino et al., 2017).
Analytical Applications
Electrochemical Sensors for Neurotransmitter Detection : The development of electrochemical sensors for detecting neurotransmitters such as catecholamines, which are involved in numerous biological functions and associated with diseases like Alzheimer's and Parkinson's, is an area of active research. The state-of-the-art electrochemical devices designed for this purpose, including the use of novel materials and methodologies, highlight the potential for compounds with specific electroactive properties to contribute to advancements in clinical and biomedical fields (Ribeiro et al., 2016).
Medicinal Plant Engineering
Metabolic Engineering for Alkaloid Production : The application of metabolic engineering in medicinal plants for the improved production of bioactive alkaloids, such as scopolamine, demonstrates the potential for genetic and biochemical approaches to enhance the synthesis of valuable pharmacological compounds. By overexpressing specific genes in the biosynthetic pathways, researchers have successfully altered the alkaloid composition in plants, paving the way for the production of plants with optimized medicinal components (Yun et al., 1992).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-9-14(12-6-3-4-7-12)11-13-8-5-10-15-13/h1,12-13H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSALOHAANMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CCCO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)





![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)
![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)


